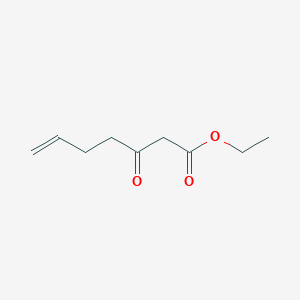

ethyl 3-oxohept-6-enoate

Beschreibung

The β-Keto Ester and Alkene System: A Duality of Function

The chemical profile of ethyl 3-oxohept-6-enoate is defined by two primary functional groups: a β-keto ester and a terminal alkene. The β-keto ester moiety features a ketone at the third carbon (the β-carbon) relative to the ester group. This configuration leads to acidic α-protons on the carbon atom positioned between the two carbonyl groups (C2). This acidity makes the C2 position a prime site for deprotonation, paving the way for subsequent alkylation and acylation reactions. Both the ketone and ester components are also open to a range of nucleophilic addition and substitution reactions.

Simultaneously, the terminal alkene—a carbon-carbon double bond at the C6-C7 position—provides an additional reactive center. This group readily participates in classic alkene reactions, including hydrogenation, halogenation, hydroboration-oxidation, and various cycloadditions. The co-existence of these two functional groups within one molecule allows for either sequential or tandem reactions, facilitating the efficient construction of complex molecules from a relatively simple starting point.

A Strategic Asset in Complex Chemical Synthesis

The dual functionality of this compound establishes it as a highly strategic building block for synthesizing intricate natural products and other target molecules. Synthetic chemists can selectively target either the β-keto ester or the alkene, or they can engage both in a coordinated manner. For example, the β-keto ester can be used to introduce diverse substituents at the α-position, while the alkene can be converted into other functional groups or used to forge new carbon-carbon bonds.

This adaptability is particularly evident in its application in tandem reactions. A classic example involves a Michael addition to the alkene, followed by an intramolecular aldol (B89426) condensation utilizing the β-keto ester, which rapidly generates cyclic systems. The capacity to orchestrate such reaction cascades is a fundamental aspect of modern synthetic strategy, and compounds like this compound are pivotal to this approach.

Trajectories in Academic Research

Academic investigations into this compound and its derivatives have uncovered a wide range of its reactive capabilities and synthetic applications. A substantial body of research has concentrated on its use in synthesizing heterocyclic compounds, which form the core structures of many pharmaceuticals and agrochemicals. The reaction of β-keto esters with various dinucleophiles is a well-documented pathway to a broad spectrum of five- and six-membered heterocyclic rings.

Recent research has also explored the utility of this compound in metal-catalyzed reactions. The alkene functional group can participate in a variety of cross-coupling reactions, such as the Heck or Suzuki reactions, to construct more elaborate carbon skeletons. Furthermore, the advent of asymmetric catalytic systems enables the stereoselective transformation of this compound, granting access to chiral building blocks that are essential for synthesizing enantiomerically pure target molecules. The ongoing exploration of its reactivity continues to broaden its significance as a versatile tool in the field of organic synthesis.

A derivative, ethyl 2-diazo-3-oxohept-6-enoate, has demonstrated high reactivity in the synthesis of oxazolines, achieving a 94% yield of the desired product. beilstein-journals.orgd-nb.info This reaction proceeds through a Wolff rearrangement to form an ethoxycarbonylketene, which then undergoes an electrophilic ring expansion with an aziridine (B145994). beilstein-journals.orgd-nb.info

Research has also demonstrated the use of this compound in domino radical bicyclization reactions to synthesize 1-azaspiro[4.4]nonane derivatives. acs.org Additionally, its methyl ester analog, mthis compound, has been utilized in sequential enolboration/hydroformylation/aldol addition cascade reactions. rsc.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-oxohept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-5-6-8(10)7-9(11)12-4-2/h3H,1,4-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXPKNYXXNYCBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289670 | |

| Record name | Ethyl 3-oxo-6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17605-06-0 | |

| Record name | Ethyl 3-oxo-6-heptenoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-oxo-6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-oxo-6-heptenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 Oxohept 6 Enoate and Its Advanced Derivatives

Classical and Evolving Synthetic Pathways to the Ethyl 3-Oxohept-6-enoate Core

The fundamental structure of this compound can be assembled through well-established reactions that form the carbon skeleton and introduce the requisite functional groups. These methods often involve the strategic combination of nucleophilic and electrophilic partners.

Alkylation Strategies Involving Active Methylene (B1212753) Compounds and Unsaturated Electrophiles

A primary route to β-keto esters like this compound involves the alkylation of active methylene compounds. youtube.comjove.com The methylene group positioned between two carbonyl groups, as seen in ethyl acetoacetate (B1235776), exhibits enhanced acidity. This allows for deprotonation by a suitable base to form a stabilized enolate ion. jove.com This nucleophilic enolate can then react with an appropriate electrophile, such as an unsaturated alkyl halide, in an SN2 reaction to forge a new carbon-carbon bond. jove.com

For the synthesis of this compound, the enolate of ethyl acetoacetate can be reacted with an allyl halide (e.g., allyl bromide). This reaction introduces the three-carbon unsaturated chain at the α-position of the β-keto ester. The reaction is typically carried out in the presence of a base like sodium ethoxide. Subsequent hydrolysis and decarboxylation of the resulting alkylated product would yield a ketone, but for the synthesis of the target ester, the reaction is stopped after the alkylation step. jove.com The use of different alkylating agents allows for the introduction of various substituents, providing access to a range of derivatives. organic-chemistry.org Research has shown that cesium carbonate can be an effective base for the dialkylation of active methylene compounds. researchgate.net

Table 1: Alkylation of Active Methylene Compounds

| Active Methylene Compound | Electrophile | Base | Product | Reference |

| Ethyl acetoacetate | Allyl bromide | Sodium ethoxide | Ethyl 2-allyl-3-oxobutanoate | jove.com |

| Acetyl acetone | Allyl bromide | Cesium carbonate | 3,3-diallylpentane-2,4-dione | researchgate.net |

| Diethyl malonate | Alkyl halide | Cesium carbonate | Dialkylated malonic ester | researchgate.net |

Condensation and Esterification Approaches for β-Keto Ester Formation

The Claisen condensation is a cornerstone reaction for the formation of β-keto esters. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.orguomustansiriyah.edu.iq This reaction involves the condensation of two ester molecules in the presence of a strong base, typically a sodium alkoxide, to form a β-keto ester. wikipedia.orglibretexts.org In a "crossed" Claisen condensation, two different esters can be used. libretexts.orglibretexts.org For the synthesis of a molecule like this compound, a retrosynthetic analysis might suggest the condensation of an ester containing the allyl group with an acetate (B1210297) ester. However, controlling the regioselectivity in such crossed condensations can be challenging.

A more direct approach involves the esterification of a pre-formed β-keto acid. However, β-keto acids are known to be unstable and readily undergo decarboxylation. rsc.orgnih.gov Therefore, methods that circumvent the isolation of the free acid are preferred. Transesterification of a readily available β-keto ester, such as ethyl acetoacetate, with a specific alcohol is a viable alternative. rsc.orgnih.gov This process often requires a catalyst, which can range from acids and bases to enzymes. rsc.orgnih.gov For instance, silica-supported boric acid has been demonstrated as an effective heterogeneous catalyst for the transesterification of β-keto esters under solvent-free conditions. nih.gov

Table 2: Catalysts for Transesterification of β-Keto Esters

| Catalyst | Conditions | Reference |

| Silica-supported boric acid | Solvent-free | nih.gov |

| 4-DMAP | Excess ester or alcohol | rsc.org |

| Candida antarctica lipase (B570770) B (CALB) | Reduced pressure | google.com |

| N-methyl-2-pyrrolidone hydrogen sulfate | - | nih.gov |

| p-toluene sulfonic acid (p-TSA) | - | nih.gov |

Stereoselective Synthesis of Chiral Ethyl Oxoheptenoate Scaffolds

The introduction of chirality into the ethyl oxoheptenoate framework is crucial for applications in medicinal chemistry and natural product synthesis, where specific stereoisomers often exhibit distinct biological activities. csic.es This has led to the development of sophisticated asymmetric synthetic methods.

Asymmetric Aldol (B89426) Reactions for Enantiopure β-Hydroxy-γ-Keto Esters

Asymmetric aldol reactions are powerful tools for the stereocontrolled formation of carbon-carbon bonds and the creation of chiral β-hydroxy carbonyl compounds. csic.esnih.govnih.gov In the context of synthesizing derivatives of ethyl oxoheptenoate, an asymmetric aldol reaction could be employed to set a key stereocenter. For example, the reaction between an enolate derived from a ketone and an α,β-unsaturated ketoester can lead to the formation of a chiral β-hydroxy-γ-keto ester. nih.govresearchgate.net

The use of chiral catalysts, such as chiral diamines or quinidine-derived thioureas, can induce high levels of enantioselectivity in these reactions. nih.govnih.gov For instance, highly efficient asymmetric aldol reactions between α,β-unsaturated keto esters and acyclic ketones catalyzed by chiral diamines have been reported to yield products with excellent enantioselectivities. nih.gov Similarly, a copper-catalyzed asymmetric aldol reaction between β,γ-unsaturated α-ketoesters and coumaran-3-ones has been developed to produce chiral tertiary alcohol derivatives in high yields and stereoselectivities. nih.gov

Chiral Catalysis in Asymmetric Allenoate Claisen Rearrangements Leading to Stereodefined Oxoheptenoates

The Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement, is a powerful method for carbon-carbon bond formation. dntb.gov.ua The allenoate-Claisen rearrangement, a variant of this reaction, provides access to highly functionalized structures. dntb.gov.uanih.govacs.org The development of catalytic and enantioselective versions of this rearrangement has been a significant area of research.

Recent breakthroughs have seen the use of chiral catalysts to control the stereochemical outcome of the allenoate-Claisen rearrangement. dntb.gov.uaacs.org For example, doubly axially chiral phosphate (B84403) sodium salts have been successfully employed as catalysts in the first highly enantioselective allenoate-Claisen rearrangement. nih.govacs.org This method provides access to β-amino acid derivatives with adjacent stereocenters in high enantiomeric excess. nih.gov The mechanism involves the activation of the allenoate by the Lewis acidic catalyst, facilitating a nucleophilic addition and subsequent rearrangement. nih.gov Computational studies have been instrumental in understanding the mechanism of enantioinduction, highlighting the role of noncovalent interactions between the catalyst and the zwitterionic intermediate. nih.govacs.org An auxiliary-based protocol for an asymmetric allenoate Claisen rearrangement has also been described, utilizing silicated tosic acid as an inexpensive catalyst to produce unsaturated β-keto esters with high enantiomeric and diastereomeric control. acs.org

Diastereoselective Control in the Construction of Multi-Substituted Oxoheptenoate Frameworks

The construction of oxoheptenoate frameworks with multiple stereocenters requires precise control over diastereoselectivity. This is often achieved by employing substrate-controlled or catalyst-controlled strategies. For instance, the hydroalkylation of dienes with 1,3-oxazol-5(4H)-ones, catalyzed by rhodium complexes, has been shown to produce α,α-disubstituted oxazolones with high diastereoselectivity. nih.gov These products can then be converted to α,β-substituted α-amino acid analogues. nih.gov

Furthermore, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes has been developed to synthesize multi-substituted cyclobutanes with high diastereoselectivity. nih.gov While not directly producing oxoheptenoates, these methods for creating multiple stereocenters in a controlled manner are highly relevant to the synthesis of complex substituted frameworks. The choice of catalyst system can dictate the regiochemical and stereochemical outcome of the reaction, allowing for the selective formation of different diastereomers from the same starting materials. nih.gov

Convergent Synthesis of Complex Structures Utilizing this compound Derivatives

The strategic use of this compound and its derivatives as building blocks enables the convergent synthesis of intricate molecular architectures. These approaches are characterized by the joining of complex fragments, often leading to efficient and modular routes towards the target structures.

A novel and efficient methodology for the synthesis of oxazoline (B21484) derivatives has been developed utilizing alkyl 2-diazo-3-oxoalkanoates, including ethyl 2-diazo-3-oxohept-6-enoate, as key precursors. d-nb.infobeilstein-archives.orgbeilstein-journals.org This method involves the generation of alkoxycarbonylketenes from the diazo esters, which then undergo an electrophilic ring expansion with 2-arylaziridines to produce alkyl 2-(oxazolin-2-yl)alkanoates in good to excellent yields. d-nb.infobeilstein-journals.orgnih.gov The reaction is typically carried out under microwave heating and is notable for proceeding without the need for any activators or catalysts. d-nb.infobeilstein-journals.org

The reaction conditions were optimized using ethyl 2-diazo-3-oxobutanoate and 2-phenylaziridine (B142167) as a model system. beilstein-archives.org Heating the reactants in 1,2-dichloroethane (B1671644) (DCE) at 130°C for 20 minutes under microwave irradiation was found to be the optimal condition. beilstein-archives.org

A variety of 2-arylaziridines and alkyl 2-diazo-3-oxoalkanoates were tested to explore the scope of the reaction. beilstein-archives.org Notably, ethyl 2-diazo-3-oxohept-6-enoate demonstrated the highest activity among the tested diazo esters, affording the desired oxazoline product in a 94% yield when reacted with 2-(naphth-1-yl)aziridine. beilstein-archives.orgnih.govbeilstein-journals.org This high reactivity highlights the utility of this specific precursor in this synthetic transformation. The reaction also proved to be versatile, successfully yielding 2-(oxazolin-2-yl)alkanamides and 1-(oxazolin-2-yl)alkylphosphonates when a diazo amide or a diazo phosphonate (B1237965) were used, respectively. beilstein-archives.orgbeilstein-journals.orgnih.gov

The general procedure involves adding the diazo compound and the aziridine (B145994) to DCE in a sealed microwave tube and irradiating the mixture at 130°C for 20 minutes. d-nb.infobeilstein-archives.orgbeilstein-journals.org After completion, the solvent is evaporated, and the product is purified by silica (B1680970) gel column chromatography. d-nb.infobeilstein-archives.orgbeilstein-journals.org

Table 1: Synthesis of Oxazoline Derivatives from Various Diazo Esters and 2-(Naphth-1-yl)aziridine

| Diazo Ester | Product | Yield (%) |

|---|---|---|

| Ethyl 2-diazo-3-oxobutanoate | Ethyl 2-(4-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)acetate | 73 |

| Ethyl 2-diazo-3-oxopentanoate | Ethyl 2-(4-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)propanoate | 85 |

| Ethyl 2-diazo-3-oxohexanoate | Ethyl 2-(4-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)butanoate | 88 |

| Ethyl 2-diazo-3-oxohept-6-enoate | Ethyl 2-(4-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)pent-4-enoate | 94 |

Data sourced from multiple studies. beilstein-archives.orgnih.govbeilstein-journals.org

A domino radical bicyclization strategy has been successfully applied to the synthesis of 1-azaspiro[4.4]nonane derivatives, which are important structural motifs in medicinal chemistry and natural products. acs.orgresearchgate.net This process utilizes O-benzyl oxime ethers derived from ketones, such as those related to this compound, as starting materials. acs.orgacs.org The key transformation involves the formation and subsequent capture of alkoxyaminyl radicals. acs.orgresearchgate.net

The synthesis of the necessary precursors involves the preparation of O-benzyl oxime ethers that contain either a brominated or iodinated aromatic ring or a terminal alkyne group, along with an alkenyl moiety. acs.org For instance, a ketone intermediate can be prepared from methyl 5-(2-iodophenyl)-3-oxopentanoate and (E)-1-chloro-4-(3-chloroprop-1-en-1-yl)benzene. acs.org

The bicyclization is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B), and is promoted by tributyltin hydride (Bu3SnH). acs.orgacs.org The use of Et3B as an initiator was found to offer advantages over AIBN, including shorter reaction times (3 hours versus 6 hours) and significantly improved diastereoselectivity. acs.orgacs.org The domino radical bicyclization typically yields a diastereomeric mixture of the azaspirocyclic products, with a preference for the trans configuration. acs.orgacs.org This stereochemical outcome is consistent with the Beckwith-Houk model for 5-exo cyclizations of 2-substituted 5-hexenyl radicals. acs.orgacs.org

However, when aryl radicals were part of the reaction, side products resulting from their premature reduction were observed. acs.org In contrast, starting materials with a terminal alkynyl group, which generate stannylvinyl radicals, did not produce these side products. acs.org Notably, complete diastereoselectivity was achieved in the domino bicyclization of O-benzyl oxime ethers that had two phenyl groups attached to the alkenyl moiety. acs.org

Table 2: Comparison of Radical Initiators in Domino Radical Bicyclization

| Initiator | Reaction Time | Diastereoselectivity |

|---|---|---|

| AIBN | 6 hours | Lower |

| Et3B | 3 hours | Higher |

Data sourced from multiple studies. acs.orgacs.org

This methodology provides a versatile route to complex azaspirocyclic systems from intermediates that can be derived from oxoheptenoate structures.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Oxohept 6 Enoate

Fundamental Reactivity Profiles of the β-Keto Ester and Alkene Moieties

The reactivity of ethyl 3-oxohept-6-enoate is dictated by the interplay of its two primary functional groups: the β-keto ester and the terminal alkene. The β-keto ester moiety provides a site for enolate formation and subsequent nucleophilic attack, while the alkene is susceptible to electrophilic addition and other reactions typical of carbon-carbon double bonds.

Conjugate Additions (Michael Reactions) to the α,β-Unsaturated System

While this compound itself is not an α,β-unsaturated keto ester, it can be a precursor to such systems. The related compound, ethyl 3-oxo-4-pentenoate, known as the Nazarov reagent, is a classic example of a system that readily undergoes Michael additions. ub.edu This type of reaction involves the 1,4-addition of a nucleophile to the conjugated system. The synthetic utility of such reagents is demonstrated in Robinson-type annulations with various nucleophiles including enolizable ketones, β-dicarbonyl compounds, and enamines. ub.edu The reactivity of the α,β-unsaturated ketone fragment makes it a powerful tool for constructing cyclic systems. ub.edu

Pericyclic Reactions, Including Diels-Alder Cycloadditions

The terminal alkene in this compound can participate in pericyclic reactions, most notably Diels-Alder cycloadditions. In these reactions, the alkene acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. The efficiency and stereoselectivity of these reactions can be influenced by various factors, including the nature of the diene and the reaction conditions. For instance, the Diels-Alder reaction of ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate with alkoxyalkenes has been investigated, leading to the formation of trifluoromethyl-containing 3-aminobenzoic acid derivatives. tcsedsystem.edu

Selective Reduction of Carbonyl and Olefinic Functional Groups

The presence of both a ketone and an alkene in this compound presents opportunities for selective reduction.

Carbonyl Reduction: The ketone can be selectively reduced to a hydroxyl group. Biocatalytic methods, such as the use of baker's yeast, have been shown to be effective for the asymmetric reduction of the keto group. core.ac.ukkyoto-u.ac.jp For example, the reduction of this compound with baker's yeast yields the corresponding (D)-hydroxy ester with an enantiomeric excess (e.e.) of 80%. core.ac.ukkyoto-u.ac.jp Interestingly, the reduction of the corresponding carboxylic acid under the same conditions results in a much higher e.e. of 99% for the (D)-hydroxy acid. core.ac.ukkyoto-u.ac.jp Chemical reducing agents like sodium borohydride (B1222165) can also be used to reduce the ketone to an alcohol, yielding ethyl 3-hydroxyhept-6-ynoate from the corresponding alkyne precursor.

Olefinic Reduction: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. Various catalysts, such as palladium on carbon (Pd/C), are effective for this transformation. organic-chemistry.org This method allows for the chemoselective hydrogenation of alkenes in the presence of other functional groups. organic-chemistry.org

Below is a table summarizing the selective reduction of this compound's functional groups.

| Functional Group | Reagent/Catalyst | Product | Stereoselectivity/Chemoselectivity |

| Ketone | Baker's Yeast | (D)-hydroxy ester | 80% e.e. |

| Ketone | Sodium Borohydride | 3-hydroxy ester | - |

| Alkene | Pd/C, H₂ | Saturated ester | Chemoselective for the double bond |

Oxidation Reactions and Strategic Functionalization

The functional groups of this compound can also be targeted for oxidation and other functionalization reactions. The alkene moiety can be oxidized to form diols, epoxides, or undergo oxidative cleavage to yield aldehydes or carboxylic acids. For instance, manganese(III) acetate-mediated oxidative cyclization of related 2-substituted 3-oxo-hept-6-enoate esters has been studied. researchgate.net Furthermore, the β-keto ester can be functionalized at the α-position through enolate chemistry. For example, α-alkylation of β-keto esters is a common carbon-carbon bond-forming reaction. nih.gov

Detailed Mechanistic Rationalization of Complex Transformations Involving this compound

The unique structure of this compound allows it to participate in more complex, multi-step transformations, often catalyzed by Lewis acids.

Elucidation of Lewis Acid-Catalyzed Multicomponent Cyclization Mechanisms (e.g., Pyridine (B92270) Annulation)

This compound is a valuable substrate in Lewis acid-catalyzed multicomponent reactions for the synthesis of heterocyclic compounds like pyridines. rsc.org A one-pot protocol has been developed where this compound reacts with an amine (e.g., 2-furylamine) and an unsaturated aldehyde in the presence of a Lewis acid catalyst such as indium(III) chloride (InCl₃). rsc.org This sequence is initiated by a multicomponent reaction leading to a tetrahydropyridine (B1245486) intermediate. rsc.org Subsequent microwave irradiation promotes the fragmentation of the furylmethyl group and aromatization to the pyridine ring. rsc.org This cascade of seven individual reactions, including C-C and C-N bond formations, is mechanistically novel and offers an efficient and "green" route to highly substituted pyridines. rsc.org The use of Lewis acids is crucial in activating the substrates and facilitating the key bond-forming steps. rsc.orgnih.gov

The table below outlines the key steps in a representative Lewis acid-catalyzed pyridine annulation.

| Step | Reaction Type | Reactants | Intermediate/Product | Catalyst Role |

| 1 | Multicomponent Reaction | This compound, 2-furylamine, unsaturated aldehyde | Tetrahydropyridine intermediate | Activates carbonyl and imine functionalities |

| 2 | Fragmentation/Aromatization | Tetrahydropyridine intermediate | Substituted pyridine | Promotes elimination and ring aromatization |

Investigations into Ketene-Mediated Electrophilic Ring Expansion Pathways

Research into the reactivity of this compound has revealed its utility in generating ketene (B1206846) intermediates for subsequent electrophilic ring expansion reactions. Specifically, its diazo derivative, ethyl 2-diazo-3-oxohept-6-enoate, has been shown to be a key precursor in the synthesis of oxazoline (B21484) derivatives through a reaction with aziridines. nih.govd-nb.infobeilstein-archives.org

This transformation is initiated by the generation of an ethoxycarbonylketene from ethyl 2-diazo-3-oxohept-6-enoate under thermal conditions, typically with microwave heating. nih.govd-nb.info This highly reactive ketene intermediate then undergoes an electrophilic ring expansion reaction upon interacting with a 2-arylaziridine. nih.govd-nb.infobeilstein-archives.org The proposed mechanism involves the nucleophilic attack of the aziridine (B145994) nitrogen on the ketene carbonyl, followed by ring opening of the aziridine and subsequent cyclization to form the five-membered oxazoline ring. d-nb.info

A notable study demonstrated that the reaction of various alkyl 2-diazo-3-oxoalkanoates with 2-arylaziridines provides a clean and efficient route to alkyl 2-(oxazolin-2-yl)alkanoates without the need for any activators or catalysts. nih.govd-nb.info In these studies, ethyl 2-diazo-3-oxohept-6-enoate exhibited high reactivity. For instance, its reaction with 2-(naphth-1-yl)aziridine in 1,2-dichloroethane (B1671644) (DCE) at 130°C under microwave heating for 20 minutes resulted in a 94% yield of the corresponding oxazoline product. d-nb.infobeilstein-archives.org This particular reaction highlights the efficiency of this pathway. d-nb.info

The general procedure involves heating a solution of the diazo compound and the aziridine in a sealed microwave tube. nih.govd-nb.infobeilstein-archives.org After completion, the product is isolated and purified by silica (B1680970) gel column chromatography. nih.govd-nb.info The reaction produces a 1:1 mixture of diastereomeric products. d-nb.info

| Diazo Compound | Aziridine | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl 2-diazo-3-oxohept-6-enoate | 2-(Naphth-1-yl)aziridine | DCE | 130 | 20 | 94 |

Understanding Radical Cascade and Cyclization Mechanisms in Spirocycle Formation

The carbon framework of this compound and its derivatives is well-suited for orchestrating radical cascade and cyclization reactions to generate complex spirocyclic systems. These reactions capitalize on the presence of both a radical precursor site and a tethered unsaturation that can act as a radical acceptor.

One prominent investigation detailed the synthesis of 1-azaspiro[4.4]nonane derivatives through a domino radical bicyclization process. acs.org While the direct substrate was an O-benzyl oxime ether derived from a more complex ketone, the core strategy is applicable to structures related to this compound. The process involves the formation of two rings in a single synthetic step, leading to a quaternary spirocyclic center. acs.org This domino reaction is initiated by radical-generating conditions, and in the documented cases, two rings are formed, connected by a single carbon atom to create the 1-azaspiro[4.4]nonane nucleus. acs.org

Further studies have explored the cyclization of 2-substituted 3-oxo-hept-6-enoate esters using manganese(III) acetate (B1210297) oxidation or atom transfer methods. researchgate.net These reactions proceed through free radical intermediates, leading to the formation of cyclic products. researchgate.net The formation of spirocyclic compounds has also been observed in related systems as a result of a cascade reaction involving an addition/cyclization sequence. researchgate.net

In a different approach, a photoredox-mediated dearomative annulation cascade has been developed to produce spirocyclic frameworks. nih.gov This method involves the generation of an acyl radical which can then undergo either an intramolecular 6-exo-trig cyclization or an intermolecular addition followed by a 5-exo-trig cyclization to yield spiro-chromanones or spirocyclic lactams, respectively. nih.gov This highlights the versatility of radical cyclization strategies in constructing spirocycles.

The general mechanism for such radical cascade reactions leading to spirocycles involves the initial generation of a radical, which then undergoes an intramolecular cyclization onto a tethered alkene or other radical acceptor. This is followed by further cyclization or termination steps to afford the final spirocyclic product. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is a key factor in determining the structure of the resulting spirocycle.

| Starting Material Type | Reaction Type | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| O-benzyl oxime ether of a heptenoate derivative | Domino radical bicyclization | Formation of two rings and a quaternary center | 1-Azaspiro[4.4]nonane | acs.org |

| 2-Substituted 3-oxo-hept-6-enoate ester | Manganese(III) acetate oxidation | Free radical cyclization | Cyclic products | researchgate.net |

| Benzoic acids with tethered alkenes | Photoredox-mediated dearomative annulation | Acyl radical generation followed by 6-exo-trig or 5-exo-trig cyclization | Spiro-chromanones or Spirocyclic lactams | nih.gov |

Applications of Ethyl 3 Oxohept 6 Enoate As a Versatile Synthon in Complex Molecule Synthesis

Contributions to Natural Product Total Synthesis

The strategic placement of reactive sites within ethyl 3-oxohept-6-enoate has made it an important intermediate in the stereocontrolled synthesis of several natural products.

Role as a Precursor or Intermediate in the Synthesis of Curvicollides and Fusaequisin

This compound and its derivatives are key precursors in the synthesis of the western aldol (B89426) portion of curvicollides and fusaequisin A. iucr.orgiucr.orgresearchgate.net The synthesis of a key building block, (2R,4S,5S)-5-hydroxy-4-methyl-3-oxohept-6-en-2-yl benzoate, is achieved through a Paterson aldol reaction. iucr.orgiucr.org In this reaction, the (E)-configured boron enolate of (R)-ethyl ketone is treated with acrolein to yield the desired product in good yields (80%) and high diastereoselectivity (>95:5). iucr.orgiucr.org This versatile building block contains both a benzoylated α-hydroxy ketone and a vinyl group, which can be orthogonally transformed, allowing for facile expansion in multiple directions during the synthesis of these complex natural products. iucr.orgiucr.org

Fragment Synthesis Strategies for Polyketide Natural Products (e.g., Madeirolide A)

In the pursuit of the total synthesis of the marine polyketide Madeirolide A, which exhibits potent antifungal activity, synthetic strategies have utilized precursors structurally related to this compound. core.ac.uk The synthesis of the C12-C27 fragment of Madeirolide A has involved the stereocontrolled creation of linear precursors, highlighting the importance of building blocks with defined stereochemistry and multiple functional groups for the construction of complex polyketide chains. core.ac.uk

Utility in Medicinal Chemistry and Agrochemical Intermediates

The reactivity of this compound has been harnessed for the synthesis of various intermediates crucial for the development of pharmaceuticals and agrochemicals.

Precursors for HMG-CoA Reductase Inhibitors (e.g., Statin Derivatives)

This compound and its analogs are valuable intermediates in the synthesis of statins, a class of drugs that inhibit HMG-CoA reductase and are widely used to lower cholesterol. epo.orgnih.gov The side chain of statins, typically a 3,5-dihydroxy heptanoic or heptenoic acid residue, is crucial for their biological activity. google.com Synthetic processes for statins like Pitavastatin involve the use of β-ketoester intermediates to construct this critical side chain. epo.org For instance, a compound with a similar β-ketoester structure is used in a condensation reaction to build the heptenoate backbone of the statin molecule. epo.org

Building Blocks for Prostaglandin (B15479496) Analogs and Leukotriene Antagonists

The enone system within methyl 5-oxohept-6-enoate, a close structural analog of this compound, is instrumental in the synthesis of prostaglandin analogs and leukotriene antagonists. vulcanchem.com This functionality allows for the stereoselective construction of the characteristic cyclopentane (B165970) ring of prostaglandins (B1171923) through intramolecular Heck reactions. vulcanchem.com These compounds are significant in the development of anti-inflammatory drugs. vulcanchem.com

Synthesis of Diverse Nitrogen-Containing Heterocycles (e.g., Pyridines, Oxazolines, Spirocycles)

This compound has proven to be a valuable starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds.

Pyridines: A one-pot, four-component reaction utilizing this compound, 2-furylmethylamine, and an unsaturated aldehyde in the presence of an indium(III) chloride catalyst affords substituted pyridines. rsc.orgrsc.org This method allows for the synthesis of compounds like ethyl 2-(3-butenyl)pyridine-3-carboxylate in good yields. rsc.org

Oxazolines: Ethyl 2-diazo-3-oxohept-6-enoate, a derivative of the title compound, is used in the synthesis of oxazolines. nih.govd-nb.infobeilstein-archives.org Under microwave heating, it generates an ethoxycarbonylketene which then undergoes an electrophilic ring expansion with an aziridine (B145994) to produce the corresponding alkyl 2-(oxazolin-2-yl)alkanoate in excellent yields (up to 94%). nih.govd-nb.infobeilstein-archives.org

Spirocycles: The synthesis of 1-azaspiro[4.4]nonane derivatives has been achieved through a domino radical bicyclization. acs.org This process involves the formation of O-benzyl oxime ethers from ketones, including a derivative of this compound, which then undergo radical-initiated cyclization to form the spirocyclic core. acs.org

| Application Category | Specific Synthesis | Key Reagents/Conditions | Resulting Compound/Intermediate |

| Natural Product Synthesis | Curvicollides and Fusaequisin | Paterson aldol reaction, chlorodicyclohexylborane, triethylamine, acrolein | (2R,4S,5S)-5-Hydroxy-4-methyl-3-oxohept-6-en-2-yl benzoate |

| Madeirolide A | Stereocontrolled synthesis of linear precursors | C12-C27 fragment | |

| Medicinal Chemistry | HMG-CoA Reductase Inhibitors | Condensation reactions | Statin side-chain precursors |

| Prostaglandin Analogs | Intramolecular Heck reactions | Cyclopentane ring systems | |

| Heterocycle Synthesis | Pyridines | Four-component reaction, InCl3 catalyst | Ethyl 2-(3-butenyl)pyridine-3-carboxylate |

| Oxazolines | Microwave heating, aziridines | Alkyl 2-(oxazolin-2-yl)alkanoates | |

| Spirocycles | Domino radical bicyclization, O-benzyl oxime ethers | 1-Azaspiro[4.4]nonane derivatives |

Catalytic Strategies in Ethyl 3 Oxohept 6 Enoate Chemistry

Design and Application of Lewis Acid Catalysts in Multicomponent Reactions

Lewis acid catalysis plays a pivotal role in the construction of complex molecular architectures from simple precursors through multicomponent reactions (MCRs). These reactions, where multiple starting materials react in a single synthetic operation, are highly valued for their atom economy and efficiency. In the context of ethyl 3-oxohept-6-enoate chemistry, Lewis acids have been instrumental in promoting the formation of highly functionalized heterocyclic systems.

One notable application involves a one-pot synthesis of pyridines. A sequential multicomponent reaction between β-ketoesters like this compound, 2-furylamine, and unsaturated aldehydes can be catalyzed by Indium(III) chloride (InCl₃). rsc.org The reaction proceeds through the formation of a tetrahydropyridine (B1245486) intermediate, which upon microwave irradiation, yields the corresponding pyridine (B92270) derivative. rsc.org This method is advantageous as it avoids the use of heavy metals and external oxidants. rsc.org The reaction starting from this compound specifically afforded the corresponding pyridine product under microwave conditions. rsc.org

The mechanism of Lewis acid catalysis in such reactions often involves the activation of a carbonyl group or an imine, facilitating nucleophilic attack. It has been shown that in some Lewis acid-mediated hetero-Michael additions, protons generated from the hydrolysis of the Lewis acid can be the active catalysts. nih.gov The catalytic activities in these cases show a strong correlation with the hydrolysis constants of the metal cations. nih.gov

Furthermore, the versatility of Lewis acid catalysis is demonstrated in the Biginelli reaction, a well-known MCR for the synthesis of 3,4-dihydropyrimidinones. While not directly involving this compound, the principles of using catalysts like lanthanide chlorides (LaCl₃) or copper(II) triflate (Cu(OTf)₂) to drive the reaction are broadly applicable to β-ketoesters. unipd.it Nanoparticles, such as Co₃O₄, can also function as Lewis acid catalysts in the synthesis of pyrrole (B145914) and pyrano[2,3-c]pyrazole derivatives. frontiersin.org

| Reaction Type | Catalyst | Substrates | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Pyridine Synthesis | InCl₃ | This compound, 2-furylamine, unsaturated aldehydes | Substituted Pyridines | Heavy metal- and oxidant-free one-pot synthesis. Microwave irradiation promotes the final aromatization step. | rsc.org |

| Hetero-Michael Addition | Various Lewis Acids | α,β-unsaturated ketones, weakly basic nucleophiles | Adducts | Protons generated from hydrolysis of the Lewis acid can be the active catalytic species. | nih.gov |

| Biginelli Reaction | LaCl₃, Cu(OTf)₂ | β-ketoester, aldehyde, urea/thiourea | 3,4-Dihydropyrimidinones | Demonstrates the general applicability of Lewis acids in MCRs involving β-ketoesters. | unipd.it |

| Pyrrole Synthesis | Co₃O₄ nanoparticles | Amine, β-dicarbonyl compound, nitroalkene | Pyrrole derivatives | Nanoparticles acting as reusable Lewis acid catalysts. | frontiersin.org |

Chiral Catalyst Systems for Enantioselective and Diastereoselective Transformations

The development of chiral catalyst systems has enabled the precise control of stereochemistry in reactions involving this compound and its analogs, leading to the synthesis of enantiomerically enriched and diastereomerically pure products. These methods are of paramount importance for the synthesis of biologically active molecules and natural products.

A significant advancement in this area is the Brønsted acid-catalyzed, asymmetric allenoate Claisen rearrangement. nih.govacs.orgacs.org This reaction utilizes a chiral phosphoric acid catalyst to achieve high levels of enantioselectivity and diastereoselectivity. For instance, the reaction of allenes with allyl amines can produce various derivatives of 3-oxohept-6-enoate with excellent yields and stereocontrol. nih.gov The use of a doubly axial chiral phosphate (B84403) (DAP) sodium salt as a catalyst has been reported to afford enantioselectivities of up to 95% ee. acs.org Computational studies have indicated that a large chiral pocket in the catalyst is crucial for effective enantioinduction. nih.govacs.org

Organocatalysis has also been successfully employed for the enantioselective functionalization of related compounds. For example, a domino Michael–Michael reaction of α,β-unsaturated aldehydes with ethyl (E)-7-oxohept-2-enoate, catalyzed by a chiral secondary amine, yields chiral cyclohexanedicarbaldehydes with high diastereo- and enantiopurity. rsc.org This reaction proceeds through an iminium–enamine activation mode. rsc.org

Furthermore, specific chiral building blocks have been synthesized from related starting materials. Ethyl 3-oxo-(S)-(+)-6,7-di-O-isopropylidene-6,7-dihydroxyheptanoate, a key intermediate for HIV-RT inhibitors, has been synthesized from (S)-(+)-glutamic acid and Meldrum's acid. researchgate.net

| Reaction Type | Catalyst/Method | Substrate/Product Example | Stereoselectivity | Key Findings | Reference |

|---|---|---|---|---|---|

| Asymmetric Allenoate Claisen Reaction | Chiral Phosphoric Acid / DAP Salt | Benzyl (S)-5,6-Dimethyl-3-oxohept-6-enoate | 94% ee | High yields and enantioselectivities are achieved through a well-designed chiral catalyst. | nih.gov |

| Domino Michael–Michael Reaction | Chiral Secondary Amine | Chiral cyclohexanedicarbaldehydes from ethyl (E)-7-oxohept-2-enoate | Diastereo- and enantiopure | Iminium–enamine activation strategy leads to complex cyclic products with high stereocontrol. | rsc.org |

| Chiral Building Block Synthesis | Multi-step synthesis | Ethyl 3-oxo-(S)-(+)-6,7-di-O-isopropylidene-6,7-dihydroxyheptanoate | Chirality derived from (S)-(+)-glutamic acid | Demonstrates the synthesis of a specific chiral derivative for pharmaceutical applications. | researchgate.net |

Transition Metal-Mediated Catalysis (e.g., Copper-Mediated Oxidative Couplings)

Transition metals, particularly copper, are widely used to catalyze a variety of transformations, including oxidative coupling reactions. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. While direct examples of copper-mediated oxidative couplings on this compound are not extensively documented in the provided search results, the principles of this chemistry are highly relevant to its potential functionalization.

Copper(II)-mediated oxidative coupling has been effectively used to synthesize oxindole (B195798) scaffolds. whiterose.ac.uk This process involves the intramolecular cyclization of anilides, demonstrating copper's ability to facilitate the formation of new rings. whiterose.ac.uk A similar strategy, employing copper(II) chloride, enables the direct intramolecular oxidative coupling of Csp²–H and Csp³–H centers to produce 3,3-disubstituted oxindoles. rsc.org The mechanism is proposed to involve the formation of an amidyl radical followed by intramolecular homolytic aromatic substitution. rsc.org This type of radical-mediated cyclization could potentially be applied to derivatives of this compound.

Copper also catalyzes oxidative cross-coupling reactions. For instance, α-fluoromalonate half-esters can be coupled with aryl boron reagents in a copper-promoted reaction to yield monofluoro α-aryl acetates. d-nb.info This decarboxylative arylation proceeds under mild, aerobic conditions and tolerates a wide range of functional groups. d-nb.info The unique reactivity of late 3d transition metals like copper stems from their distinct atomic and physical properties compared to heavier metals. rsc.org These properties can lead to novel reaction pathways, such as facile reductive elimination from copper(III) intermediates. rsc.org

The broader field of transition metal catalysis offers numerous possibilities for the selective synthesis of complex molecules. diva-portal.org These metals are essential in activating substrates and controlling reaction pathways that would otherwise be inaccessible. princeton.edu

Organocatalysis in the Activation and Functionalization of Oxoheptenoates

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, offering a metal-free alternative to traditional catalysis. In the chemistry of oxoheptenoates, organocatalysts have been employed to achieve various selective transformations.

N-Heterocyclic carbenes (NHCs) have been shown to catalyze the completely chemoselective crossed acyloin condensation. In one study, the reaction between an aldehyde and ethyl 2-oxobutanoate (B1229078) in the presence of an NHC catalyst yielded ethyl 2-hydroxy-2-methyl-3-oxohexanoate. uni-regensburg.de Notably, the same study reported the synthesis of ethyl 2-hydroxy-2-methyl-3-oxohept-6-enoate in 87% yield through a similar NHC-catalyzed process. uni-regensburg.de

Organocatalytic C-H activation represents another frontier. beilstein-journals.org While traditional C-H activation relies heavily on transition metals, organocatalytic approaches are being developed. These methods can proceed through various mechanisms, including those involving a "tert-amino effect" or the formation of vinylogous iminium ions. beilstein-journals.org

Bifunctional organocatalysts, which possess both an acidic and a basic site, are particularly effective in controlling stereoselectivity in intramolecular reactions. kyoto-u.ac.jp These catalysts can recognize and activate substrates through multipoint noncovalent interactions, mimicking enzymatic catalysis and enabling reactions to proceed with high enantioselectivity even in the presence of rapid racemic background pathways. kyoto-u.ac.jp

Development of Catalyst-Free Methodologies for Sustainable Synthesis

In the quest for greener and more sustainable chemical processes, the development of catalyst-free reactions is a significant goal. These methodologies reduce costs, simplify purification procedures, and minimize the environmental impact associated with catalyst waste.

A notable example in the context of this compound chemistry is the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates. This transformation is achieved through the reaction of alkyl 2-diazo-3-oxoalkanoates with 2-arylaziridines under microwave heating. beilstein-journals.orgd-nb.infonih.gov The reaction proceeds without the need for any activator or catalyst. beilstein-journals.orgd-nb.infonih.gov In this process, ethyl 2-diazo-3-oxohept-6-enoate was found to be a highly reactive substrate, affording the desired oxazoline (B21484) product in a 94% yield. beilstein-journals.orgnih.gov The proposed mechanism involves a Wolff rearrangement of the diazo compound to form a ketene (B1206846), which then undergoes an electrophilic ring expansion with the aziridine (B145994). nih.gov

Another example of a catalyst-free approach is the one-pot, three-component synthesis of 3-pyrrolin-2-ones in aqueous media at room temperature, which provides a green method for generating these heterocyclic derivatives in good yields. researchgate.net Additionally, some multicomponent reactions for synthesizing pyridazino[1,2-a]indazole derivatives can proceed, albeit often with lower efficiency, in the absence of a catalyst, highlighting the intrinsic reactivity of the chosen substrates. nih.gov

| Reaction Type | Starting Materials | Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Electrophilic Ring Expansion | Ethyl 2-diazo-3-oxohept-6-enoate, 2-arylaziridine | Microwave heating, DCE solvent | Ethyl 2-(oxazolin-2-yl)alkanoate | Activator- and catalyst-free, clean reaction with high yield (94%). | beilstein-journals.orgd-nb.infonih.gov |

| Pyrrolin-2-one Synthesis | Amine, dialkyl acetylenedicarboxylate, aldehyde | Aqueous media, room temperature | 3-Pyrrolin-2-ones | Green, catalyst-free, one-pot, three-component reaction. | researchgate.net |

Advanced Analytical Characterization Techniques for Oxoheptenoates and Their Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including ethyl 3-oxohept-6-enoate. nih.govosti.gov It provides detailed information about the carbon-hydrogen framework of a molecule. encyclopedia.pub A key feature of β-keto esters like this compound is their existence as a mixture of keto and enol tautomers in solution. nanalysis.commasterorganicchemistry.com The position of this equilibrium is highly dependent on the solvent. masterorganicchemistry.comasu.edu

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can distinguish between these two forms because the proton exchange between them is slow on the NMR timescale. asu.eduthermofisher.com This allows for the direct observation and quantification of both the keto and enol species. thermofisher.com

In the ¹H NMR spectrum, the keto form is characterized by a singlet for the α-methylene protons (C2) adjacent to the two carbonyl groups. For the enol form, this signal is replaced by a vinyl proton signal, and a characteristic downfield signal for the enolic hydroxyl proton, which is often broadened due to hydrogen bonding. thermofisher.com The ethyl ester moiety gives rise to a characteristic quartet and triplet in both tautomers. The terminal allyl group (at C6-C7) presents distinct signals in the olefinic region of the spectrum.

In ¹³C NMR, the differences are also clear. The keto form shows a ketone carbonyl carbon signal around 200 ppm and an ester carbonyl signal around 167 ppm. mdpi.comlibretexts.org The enol form, by contrast, has two signals for the sp² carbons of the C=C double bond, and the chemical shifts of the carbonyl carbons are also altered. libretexts.org By integrating the signals corresponding to each tautomer in the ¹H NMR spectrum, the equilibrium constant (Keq) for the tautomerism can be calculated. asu.eduthermofisher.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Tautomers

| Atom/Group | Keto Form (¹H NMR) | Enol Form (¹H NMR) | Keto Form (¹³C NMR) | Enol Form (¹³C NMR) |

| CH₃ (Ethyl) | ~1.2-1.3 ppm (t) | ~1.2-1.3 ppm (t) | ~14 ppm | ~14 ppm |

| OCH₂ (Ethyl) | ~4.1-4.2 ppm (q) | ~4.1-4.2 ppm (q) | ~61 ppm | ~60 ppm |

| C2-H₂ (Methylene) | ~3.4 ppm (s) | N/A | ~50 ppm | N/A |

| C4-H₂ | ~2.6 ppm (t) | ~2.5 ppm (t) | ~43 ppm | ~30 ppm |

| C5-H₂ | ~2.4 ppm (m) | ~2.3 ppm (m) | ~28 ppm | ~28 ppm |

| C6-H (Vinyl) | ~5.8 ppm (m) | ~5.7 ppm (m) | ~137 ppm | ~137 ppm |

| C7-H₂ (Vinyl) | ~5.0-5.1 ppm (m) | ~5.0-5.1 ppm (m) | ~115 ppm | ~115 ppm |

| C2-H (Vinyl Enol) | N/A | ~5.0 ppm (s) | N/A | ~90 ppm |

| Enol OH | N/A | ~12 ppm (br s) | N/A | N/A |

| C1 (Ester C=O) | ~167 ppm | ~172 ppm | ~167 ppm | ~172 ppm |

| C3 (Keto C=O) | ~202 ppm | N/A | ~202 ppm | N/A |

| C3 (Enol C-OH) | N/A | ~178 ppm | N/A | ~178 ppm |

Note: Chemical shifts (δ) are in ppm. Multiplicities are abbreviated as s (singlet), t (triplet), q (quartet), m (multiplet), br (broad). Actual values may vary depending on the solvent and concentration.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. cdnsciencepub.comcdnsciencepub.com For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₉H₁₄O₃, by providing a highly accurate mass measurement of the molecular ion [M]⁺. mdpi.comnih.gov

Electron impact (EI) ionization of β-keto esters leads to characteristic fragmentation pathways. acs.org The fragmentation of these compounds is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. cdnsciencepub.comcdnsciencepub.com The presence of a heteroatom with non-bonding electrons, like oxygen, can influence fragmentation by localizing the radical cation. msu.edu

Key fragmentation patterns for this compound would include:

Loss of the ethoxy group (-OC₂H₅): Leading to a fragment ion [M - 45]⁺.

Loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement from the ester portion. cdnsciencepub.com

Alpha-cleavage on either side of the ketone carbonyl group. This can result in the loss of a propyl radical (∙CH₂CH=CH₂) or an allylic radical, leading to characteristic acylium ions. msu.edu

Cleavage of the C2-C3 bond, generating ions such as [CH₃CH₂OC(O)CH₂]⁺ (m/z 87) and [CH₂=CHCH₂CH₂CO]⁺ (m/z 83).

A base peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, is a common feature in the mass spectra of methyl ketones, though in this structure, other fragments may dominate. cdnsciencepub.com

Mass spectrometry can also provide evidence for keto-enol tautomerism, as the different tautomers may exhibit unique fragmentation pathways, although they are often not separated by the gas chromatography inlet system. nih.govunlp.edu.ar

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion Structure | Possible Origin |

| 170 | [C₉H₁₄O₃]⁺ | Molecular Ion [M]⁺ |

| 129 | [M - C₃H₅]⁺ | Loss of allyl radical |

| 125 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 87 | [CH₃CH₂OC(O)CH₂]⁺ | Cleavage of C2-C3 bond |

| 83 | [CH₂=CHCH₂CH₂CO]⁺ | Cleavage of C3-C4 bond |

| 43 | [CH₃CO]⁺ | Common fragment, possibly from rearrangement |

| 41 | [C₃H₅]⁺ | Allyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

Advanced Chromatographic Methods for Purification and Purity Assessment (e.g., Chiral HPLC for Enantiomeric Excess Determination)

Chromatographic techniques are essential for the purification and purity analysis of synthesized compounds. google.com For this compound, column chromatography using silica (B1680970) gel is a standard method for purification after synthesis, effectively separating it from starting materials and byproducts. mdpi.comnih.gov

When this compound or its derivatives are synthesized in a chiral, non-racemic form, assessing the enantiomeric purity is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining enantiomeric excess (ee). uma.esnih.gov

The choice of the chiral column is crucial for achieving separation. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica support (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IC), are widely used for the resolution of enantiomers of β-keto esters and related compounds. rsc.orgnsf.govmdpi.com

The analysis typically involves dissolving the sample in a suitable mobile phase, often a mixture of hexane (B92381) and an alcohol like isopropanol, and pumping it through the chiral column. rsc.orgnsf.gov The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute at different retention times (tR). A UV detector is commonly used to monitor the elution. uma.es The enantiomeric excess is calculated from the relative areas of the two enantiomeric peaks in the resulting chromatogram.

Table 3: Example of Chiral HPLC for Enantiomeric Excess (ee) Determination

| Parameter | Description |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | e.g., Chiralpak® IC, Chiralcel® OD-H |

| Mobile Phase | e.g., Hexane/Isopropanol mixture (e.g., 90:10 v/v) |

| Detection | UV spectrophotometry (e.g., at 254 nm) |

| Result | Separation of enantiomers into two distinct peaks |

| Calculation | ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 |

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

X-ray Crystallography for Absolute and Relative Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides unequivocal proof of a molecule's connectivity, conformation, and, for chiral molecules, its absolute and relative stereochemistry. researchgate.net

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging due to its potentially liquid or low-melting-point nature, its solid derivatives are excellent candidates for this analysis. For instance, if the ketone is reduced to a hydroxyl group or if the molecule is used to synthesize a more complex, crystalline derivative, X-ray crystallography can be employed. researchgate.net

The technique involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of all non-hydrogen atoms can be determined with high precision, revealing exact bond lengths, bond angles, and torsional angles.

For a chiral molecule crystallized in a non-centrosymmetric space group, anomalous dispersion techniques can be used to determine the absolute configuration of its stereocenters without the need for a reference chiral center. This makes X-ray crystallography an unparalleled tool for confirming the outcome of asymmetric syntheses involving oxoheptenoate derivatives. researchgate.net

Computational Chemistry and Theoretical Studies on Ethyl 3 Oxohept 6 Enoate Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

While specific quantum chemical calculations published exclusively for ethyl 3-oxohept-6-enoate are not abundant in the literature, the principles of such studies are well-established and routinely applied to similar β-keto esters. These calculations are fundamental to understanding reaction pathways at a molecular level.

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. For a molecule like this compound, these calculations can map out the potential energy surface for various transformations, such as alkylation, reduction, or cyclization reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction pathway can be constructed.

Transition state analysis is a key component of these studies. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By locating and characterizing the transition state structure, chemists can understand the factors that control the reaction rate and selectivity. For instance, in the base-catalyzed alkylation of this compound, DFT calculations could be used to model the structure of the enolate intermediate and the subsequent transition state for the attack of an electrophile. This would reveal the preferred geometry of approach and the electronic factors influencing the reaction.

A general workflow for such an investigation would involve:

Optimization of the ground state geometries of reactants and products.

Locating the transition state structure connecting reactants and products.

Performing frequency calculations to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for the transition state).

These theoretical insights can help in optimizing reaction conditions, such as the choice of solvent or catalyst, to favor a desired reaction pathway.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

The reactivity of this compound is intrinsically linked to its three-dimensional shape and flexibility. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing a detailed view of its conformational landscape.

An MD simulation of this compound would involve calculating the trajectory of the atoms over time by solving Newton's equations of motion. This allows for the exploration of the different conformations accessible to the molecule at a given temperature. The flexible alkyl chain of this compound can adopt numerous conformations, and MD simulations can reveal the most populated and energetically favorable ones.

Key insights from MD simulations would include:

Conformational Preferences: Identifying the most stable conformers of the molecule in different environments (e.g., in a vacuum or in a specific solvent).

Dihedral Angle Distributions: Analyzing the distribution of key dihedral angles to understand the flexibility of the molecule.

Intramolecular Interactions: Identifying any significant intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations.

The conformational information obtained from MD simulations can be used to predict reactivity. For example, the accessibility of the different reactive sites (the α-carbon, the ketone, the ester, and the alkene) will depend on the predominant conformations of the molecule. By understanding which conformations are most prevalent, it is possible to predict which sites are most likely to react.

While specific MD simulation studies on this compound are not readily found in the literature, the methodology is broadly applicable and would be a valuable tool for a deeper understanding of its chemical behavior.

Computational Investigations of Enantioinduction Mechanisms and Catalyst Design

The development of enantioselective reactions is a major focus in modern organic synthesis. For γ,δ-unsaturated β-keto esters like this compound, the creation of chiral centers with high enantiomeric excess is of significant interest. Computational studies play a crucial role in understanding the mechanisms of enantioinduction and in the rational design of new catalysts.

DFT calculations have been successfully employed to rationalize the stereoselectivity observed in the asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters using chiral iridium catalysts. nih.govresearchgate.net These studies model the interaction between the substrate, the catalyst, and the reactants to determine the energies of the diastereomeric transition states that lead to the different enantiomers of the product. The enantiomeric excess of the reaction is directly related to the energy difference between these competing transition states.

In a typical study, the following aspects are investigated:

Catalyst-Substrate Interactions: Modeling the coordination of the β-keto ester to the metal center of the chiral catalyst.

Transition State Geometries: Locating and analyzing the geometries of the transition states for the formation of both enantiomers.

Non-Covalent Interactions: Identifying key non-covalent interactions (e.g., steric hindrance, hydrogen bonding, π-stacking) between the substrate and the chiral ligand that are responsible for the stereochemical outcome.

These computational models can explain why a particular catalyst gives high enantioselectivity and can be used to predict the outcome of reactions with new substrates or to design improved catalysts. For example, by modifying the structure of the chiral ligand in the computational model, it is possible to screen for new catalyst designs that are predicted to give higher enantioselectivity.

The table below summarizes findings from computational studies on reactions of similar γ,δ-unsaturated β-keto esters, which could be extrapolated to this compound.

| Reaction | Catalyst Type | Computational Method | Key Findings |

| Asymmetric Hydrogenation | Chiral spiro iridium catalysts | DFT | The origin of excellent stereoselectivity was rationalized by analyzing the transition states. nih.govresearchgate.net |

| Asymmetric Peroxidation | Cinchona-derived organocatalyst | Not specified, but organocatalytic | High enantiomeric ratios (up to 95:5) were achieved, indicating a well-organized transition state. researchgate.netnih.govmdpi.com |

| Asymmetric Alkylation | Phase-transfer catalysts with Cinchona alkaloids | DFT | The quinoline (B57606) ring of the catalyst blocks one face of the enolate, leading to high enantioselectivity. nih.gov |

These examples demonstrate the power of computational chemistry to guide the development of enantioselective transformations for β-keto esters.

Structure-Activity Relationship (SAR) Modeling for Biological Applications

This compound can serve as a versatile building block in the synthesis of more complex molecules with potential biological activity. Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. While no direct SAR modeling studies on this compound itself have been reported, its use as a synthetic intermediate in SAR studies of other compounds highlights its importance.

A notable example is the use of this compound in the synthesis of simplified mirogabalin (B560033) derivatives. researchgate.net Mirogabalin is a ligand for the α2δ subunit of voltage-gated calcium channels and is used for the treatment of neuropathic pain. In a study aimed at developing simplified mirogabalin analogues, this compound was used as a starting material. researchgate.net

The role of this compound in this context is to provide a key structural fragment that is then elaborated into the final target molecules. The subsequent biological testing of these derivatives allows for the establishment of an SAR. For example, by varying the substituents on the molecule, it is possible to determine which groups are essential for binding to the biological target and for eliciting a therapeutic effect.

The table below outlines the role of this compound as a building block in the synthesis of a mirogabalin derivative.

| Starting Material | Intermediate | Final Product Class | Biological Target |

| This compound | Various heterocyclic derivatives | Simplified mirogabalin derivatives | Voltage-gated calcium channel α2δ ligands researchgate.net |

Although this compound itself is not the biologically active molecule in this case, its chemical properties make it a valuable precursor. Computational SAR methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, could in principle be applied to a series of derivatives synthesized from this compound to build predictive models of their biological activity.

Green Chemistry Principles in the Synthesis and Applications of Ethyl 3 Oxohept 6 Enoate

Atom Economy and Step Efficiency in Synthetic Routes

Atom economy, a core concept of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. primescholars.comrsc.org High step efficiency, characterized by fewer reaction steps and high yields, is crucial for minimizing resource consumption and waste generation.

A common and efficient route to ethyl 3-oxohept-6-enoate involves the alkylation of the dianion of ethyl acetoacetate (B1235776) with allyl bromide, which has been reported to achieve a yield of 82%. mit.edu This two-step process (dianion formation followed by alkylation) represents a relatively step-efficient pathway to the target molecule. Similarly, the synthesis of the related alkyne, ethyl 3-oxohept-6-ynoate, via alkylation with propargyl bromide, proceeds with a comparable yield of 76%.

The following table provides a comparative look at the efficiency of different synthetic routes involving this compound and related structures.

Table 1: Comparison of Synthetic Route Efficiency

| Product | Synthetic Method | Key Reagents | Number of Steps | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Dianion Alkylation | Ethyl acetoacetate, Allyl bromide | 2 | 82% | mit.edu |

| Ethyl 3-oxohept-6-ynoate | Dianion Alkylation | Ethyl acetoacetate, Propargyl bromide | 2 | 76% | |

| (±)-Methysticin | Multi-step synthesis including Aldol (B89426) Condensation | Ethyl acetoacetate dianion, (E)-3,4-Methylenedioxycinnamaldehyde | 4 (overall) | 51% | arkat-usa.org |

| Substituted Pyridine (B92270) | One-pot four-component reaction | This compound, 2-Furylmethylamine, Acrolein | 1 (pot) | 86% | rsc.orgrsc.org |

Development of Solvent-Free and Aqueous-Based Reaction Conditions

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and difficult to dispose of. Research has focused on developing solvent-free (solid-state) or aqueous-based reaction conditions.

In a multi-step synthesis starting from this compound, a subsequent cyclization step to form substituted pyridines is effectively carried out under solvent-free conditions using microwave irradiation. rsc.org While the initial formation of the intermediate occurs in ethanol (B145695), the final energy-intensive step proceeds without any solvent, significantly reducing the environmental footprint. rsc.org

Aqueous conditions have also been employed in reactions involving derivatives of this compound. For example, the hydrolysis of the related compound, ethyl 3-oxohept-6-ynoate, is conducted in an aqueous solution of sodium hydroxide (B78521) as a key step in the synthesis of (Z)-pyrethrolone. Furthermore, the industrial-scale production of related compounds has incorporated aqueous workups for catalyst recovery, demonstrating the viability of water-based processes in waste reduction strategies. The use of water or green solvents like ethanol in one-pot, multicomponent reactions to create complex molecules like pyrrolidinones further illustrates this trend. researchgate.net

Energy-Efficient Synthetic Methodologies (e.g., Microwave-Assisted Synthesis)

Reducing energy consumption is another cornerstone of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for achieving this, often leading to dramatically shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. anton-paar.comresearchgate.net

The use of microwave irradiation has been particularly effective in reactions involving derivatives of this compound. In one study, the reaction of ethyl 2-diazo-3-oxohept-6-enoate to form oxazoline (B21484) derivatives was completed in just 20 minutes at 130°C under microwave heating, achieving an impressive 94% yield. nih.govd-nb.info This represents a significant improvement in energy efficiency over traditional methods that would require hours of heating. d-nb.info

Other examples include the microwave-assisted synthesis of spirocyclic compounds from a derivative of this compound, which was heated for only 11 minutes. acs.org Research on various organic transformations has consistently shown that microwave heating can reduce reaction times from hours to minutes and improve yields, as demonstrated in the synthesis of 4-oxo-2-butenoic acids. nih.govrsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Reactions

| Reaction Type | Starting Material Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Oxazoline Synthesis | Ethyl 2-diazo-3-oxohept-6-enoate | Microwave, 130°C | 20 minutes | 94% | nih.govd-nb.info |

| Pyridine Synthesis | This compound intermediate | Microwave, 100°C | Not specified, but part of a rapid one-pot protocol | 86% | rsc.org |

| Aldol-Condensation | 4-Cyanoacetophenone | Conventional, 160°C | >1 hour (incomplete) | - | nih.govrsc.org |

| Aldol-Condensation | 4-Cyanoacetophenone | Microwave, 160°C | 1 hour | 45% | nih.govrsc.org |

Design of Environmentally Benign Catalysts and Reagents

The development of green catalysts—those that are non-toxic, recyclable, and highly efficient—is a key area of research. In the context of this compound and related syntheses, there has been a clear shift towards more environmentally benign catalytic systems.

One notable example is the use of silicated tosic acid (Si-TsOH) as an inexpensive, user-friendly, and recyclable Brønsted acid catalyst for an asymmetric allenoate Claisen rearrangement to produce β-keto esters. acs.orgacs.org This solid-supported acid simplifies product purification and can be recovered and reused, minimizing waste. acs.org Another approach involves the use of Indium(III) chloride (InCl3) as a Lewis acid catalyst in a four-component reaction involving this compound. rsc.org While indium is a metal, its use in catalytic amounts is preferred over stoichiometric reagents.

Furthermore, syntheses are being designed to avoid toxic, heavy-metal catalysts altogether. An efficient synthesis of (±)-methysticin, which uses a precursor derived from ethyl acetoacetate, is highlighted as being free from toxic metal-catalyzed reactions, a significant advantage over previous methods that required palladium catalysts. arkat-usa.org The broader field of green chemistry promotes the use of solid acid catalysts like clays (B1170129) (e.g., K-10 montmorillonite) and sulfated zirconia, which are effective, reusable, and environmentally friendly alternatives to traditional mineral acids.

Future Perspectives and Emerging Research Directions in Ethyl 3 Oxohept 6 Enoate Chemistry

Exploration of Novel Reaction Pathways and Synthetic Transformations

The core structure of ethyl 3-oxohept-6-enoate and its analogs is a playground for exploring new chemical reactions. While foundational reactions like alkylation, reduction, and nucleophilic additions are established, the frontier lies in discovering more intricate and powerful transformations.

One area of intense interest is the development of novel cycloaddition reactions utilizing the terminal alkene. This functional group makes the molecule a candidate for various pericyclic reactions to construct complex cyclic and heterocyclic systems, which are common scaffolds in medicinal chemistry.

Furthermore, research into unprecedented rearrangement reactions could unlock new synthetic pathways. For instance, a study on a related cyclohexadienone derivative demonstrated a serendipitous anionic rearrangement that produced methyl (E)-3-isopropyl-6-oxohept-4-enoate, a compound previously isolated from tobacco. researchgate.net This highlights the potential for discovering unexpected and synthetically useful transformations from oxoheptenoate-like structures under specific reaction conditions.